molecular formula C9H11ClFNO B12090868 2-{[(4-Chloro-3-fluorophenyl)methyl]amino}ethan-1-ol

2-{[(4-Chloro-3-fluorophenyl)methyl]amino}ethan-1-ol

Cat. No.: B12090868
M. Wt: 203.64 g/mol
InChI Key: OHQOSMCDLUYROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

      Synthetic Routes: The synthetic routes for this compound are not widely documented. it can be prepared through organic synthesis.

      Reaction Conditions: Specific reaction conditions may vary, but the key steps involve introducing the chloro-fluoro-substituted phenyl group to an aminoethyl precursor.

      Industrial Production: Information on large-scale industrial production methods is limited.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activity.

      Medicine: May have applications in drug development.

      Industry: Limited information on industrial applications.

  • Mechanism of Action

    • The exact mechanism of action remains unclear due to limited research.
    • Potential molecular targets and pathways need further exploration.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The chloro-fluoro substitution pattern sets 2-{[(4-Chloro-3-fluorophenyl)methyl]amino}ethan-1-ol apart from other compounds.

    Properties

    Molecular Formula

    C9H11ClFNO

    Molecular Weight

    203.64 g/mol

    IUPAC Name

    2-[(4-chloro-3-fluorophenyl)methylamino]ethanol

    InChI

    InChI=1S/C9H11ClFNO/c10-8-2-1-7(5-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2

    InChI Key

    OHQOSMCDLUYROT-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=C(C=C1CNCCO)F)Cl

    Origin of Product

    United States

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